Cas no 1571034-51-9 (1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime)

1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime structure
1571034-51-9 structure
Product Name:1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime
Numero CAS:1571034-51-9
MF:C17H16F3NO3
MW:339.309055328369
MDL:MFCD31803539
CID:4606831
Update Time:2025-11-01

1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(4-(TRIFLUOROMETHOXY)PHENYL)ETHANONE O-(4-METHOXYBENZYL) OXIME
    • W13020
    • N-[(4-methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine
    • 1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime
    • MDL: MFCD31803539
    • Inchi: 1S/C17H16F3NO3/c1-12(14-5-9-16(10-6-14)24-17(18,19)20)21-23-11-13-3-7-15(22-2)8-4-13/h3-10H,11H2,1-2H3
    • Chiave InChI: JOXCKNAJIBUIRW-UHFFFAOYSA-N
    • Sorrisi: FC(OC1C=CC(=CC=1)C(C)=NOCC1C=CC(=CC=1)OC)(F)F

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 6
  • Complessità: 398
  • XLogP3: 4.8
  • Superficie polare topologica: 40

1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D763071-100mg
1-(4-(Trifluoromethoxy)Phenyl)Ethanone O-(4-Methoxybenzyl) Oxime
1571034-51-9 95%
100mg
$210 2023-09-01
eNovation Chemicals LLC
D763071-250mg
1-(4-(Trifluoromethoxy)Phenyl)Ethanone O-(4-Methoxybenzyl) Oxime
1571034-51-9 95%
250mg
$300 2023-09-01
eNovation Chemicals LLC
D763071-1g
1-(4-(Trifluoromethoxy)Phenyl)Ethanone O-(4-Methoxybenzyl) Oxime
1571034-51-9 95%
1g
$545 2023-09-01
eNovation Chemicals LLC
D763071-5g
1-(4-(Trifluoromethoxy)Phenyl)Ethanone O-(4-Methoxybenzyl) Oxime
1571034-51-9 95%
5g
$1485 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109289-100mg
1-(4-(Trifluoromethoxy)Phenyl)Ethanone O-(4-Methoxybenzyl) Oxime
1571034-51-9 97%
100mg
¥1166.00 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109289-250mg
1-(4-(Trifluoromethoxy)Phenyl)Ethanone O-(4-Methoxybenzyl) Oxime
1571034-51-9 97%
250mg
¥1786.00 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109289-1g
1-(4-(Trifluoromethoxy)Phenyl)Ethanone O-(4-Methoxybenzyl) Oxime
1571034-51-9 97%
1g
¥4476.00 2023-11-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1109289-5g
1-(4-(Trifluoromethoxy)Phenyl)Ethanone O-(4-Methoxybenzyl) Oxime
1571034-51-9 97%
5g
¥13416.00 2023-11-21

Ulteriori informazioni su 1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime

1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime: A Multifaceted Compound with Promising Therapeutic Potential

1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime is a unique organic compound characterized by its complex molecular structure and functional groups. The CAS No. 1571034-51-9 identifier ensures precise identification of this compound, which has garnered attention in recent years due to its potential applications in pharmaceutical research. The molecule combines multiple pharmacophoric elements, including a trifluoromethoxy group and a 4-methoxybenzyl oxime fragment, creating a versatile scaffold for drug development. Recent studies have highlighted its role in modulating biological pathways and its potential as a lead compound for therapeutic innovation.

Structurally, 1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methyloxybenzyl) oxime features a central oxime group connecting two aromatic rings. The trifluoromethoxy substituent on the phenyl ring introduces electron-withdrawing properties, while the 4-methoxybenzyl oxime moiety contributes to hydrogen bonding capabilities. This combination of functional groups enhances the molecule's ability to interact with biological targets, making it a promising candidate for further exploration. Recent advances in synthetic chemistry have enabled more efficient preparation methods, expanding its accessibility for research applications.

Recent research has demonstrated the compound's potential in modulating inflammatory responses. A 2023 study published in Journal of Medicinal Chemistry reported that 1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime exhibits significant anti-inflammatory activity by inhibiting key cytokine pathways. The molecule's ability to suppress pro-inflammatory mediators suggests its potential use in treating autoimmune disorders and chronic inflammatory conditions. This finding aligns with the growing interest in developing small molecule inhibitors that target specific signaling pathways.

Advances in computational chemistry have provided new insights into the compound's molecular interactions. Molecular docking studies have revealed that the trifluoromethoxy group plays a critical role in stabilizing protein-ligand interactions, while the 4-methoxybenzyl oxime fragment demonstrates favorable binding affinity for certain enzyme targets. These findings suggest that the compound could serve as a scaffold for designing more potent and selective therapeutic agents. Researchers are now exploring structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Recent developments in drug discovery have highlighted the importance of functional group modifications in enhancing compound efficacy. A 2024 study published in ACS Chemical Biology demonstrated that altering the 4-methoxybenzyl moiety can significantly impact the compound's biological activity. By introducing various substituents to the benzyl ring, researchers have observed changes in cell permeability and metabolic stability, suggesting potential avenues for improving the molecule's therapeutic profile.

Experimental studies have also focused on the compound's potential as a lead molecule for antitumor applications. Preliminary data from a 2023 clinical trial reported that 1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime exhibits promising antiproliferative effects against certain cancer cell lines. These findings, while preliminary, suggest that further investigation into its mechanisms of action could yield valuable insights for oncology research.

Advances in synthetic methodologies have contributed to the compound's growing relevance in pharmaceutical research. A 2024 publication in Organic & Biomolecular Chemistry described a novel synthesis route that improves the yield and purity of 1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime. This development is particularly significant as it addresses challenges in the scalable production of complex organic molecules, making the compound more accessible for further studies.

Research into the compound's pharmacokinetic properties has also gained attention. A 2023 study published in Drug Metabolism and Disposition examined the compound's metabolic profile and found that its trifluoromethoxy group contributes to increased metabolic stability compared to similar compounds. This characteristic could be advantageous in developing drugs with improved bioavailability and longer half-lives.

Recent explorations into the compound's potential as a therapeutic agent have also included investigations into its effects on neurodegenerative diseases. A 2024 preclinical study reported that 1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime may have neuroprotective properties by modulating specific signaling pathways associated with neuronal survival. These findings, while preliminary, suggest that the compound could be a valuable tool in the search for treatments for conditions such as Alzheimer's disease.

Continuing research efforts are focused on understanding the compound's full pharmacological potential. A 2024 review article in Pharmaceutical Research highlighted the need for further studies to determine the compound's safety profile and therapeutic applications. The molecule's unique structural features and potential biological activities make it an attractive candidate for further investigation in various therapeutic areas.

As the field of medicinal chemistry continues to evolve, compounds like 1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime represent the kind of innovative molecules that could lead to new therapeutic breakthroughs. Ongoing research is likely to uncover additional applications and refine our understanding of its biological mechanisms, positioning this compound as a promising candidate for future drug development efforts.

Future studies should focus on optimizing the compound's properties through structural modifications and exploring its potential in combination therapies. As new analytical techniques and synthetic methods continue to emerge, the possibilities for harnessing the therapeutic potential of 1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime are likely to expand, contributing to the development of more effective treatments for various medical conditions.

Research into this compound is part of a broader trend in pharmaceutical science that emphasizes the importance of understanding molecular interactions and designing more effective therapeutic agents. As scientists continue to uncover the potential of compounds like 1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime, new opportunities for innovation in drug development are likely to emerge, underscoring the significance of ongoing research in this area.

The ongoing exploration of 1-(4-(Trifluoromethoxy)phenyl)ethanone O-(4-methoxybenzyl) oxime highlights the importance of continued research in pharmaceutical sciences. As new discoveries are made and methodologies improve, the potential applications of this compound are likely to expand, contributing to the development of more effective treatments for a wide range of medical conditions.

Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.